In-Depth Technical Guide to Dimefox: Chemical Structure, Properties, and Experimental Analysis
In-Depth Technical Guide to Dimefox: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefox, a potent organophosphate compound, has been historically recognized for its insecticidal and acaricidal properties. As a highly toxic cholinesterase inhibitor, its mechanism of action and physicochemical characteristics are of significant interest to researchers in toxicology, neurobiology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the analysis of Dimefox.
Chemical Structure and Identification
Dimefox, systematically named N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine, is a phosphoramide.[1] Its unique structure is central to its biological activity.
Chemical Identifiers:
-
IUPAC Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine[1]
-
CAS Number: 115-26-4[1]
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Molecular Formula: C₄H₁₂FN₂OP[1]
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Molecular Weight: 154.12 g/mol [1]
-
Synonyms: bis(dimethylamido)phosphoryl fluoride (B91410), Hanane, Pestox XIV, Terra-Sytam[1][2]
Physicochemical and Toxicological Properties
Dimefox is a colorless liquid with a characteristic fishy odor.[3][4] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Physical State | Colorless liquid | [3] |
| Odor | Fishy | [3] |
| Boiling Point | 86 °C at 15 torr; 126 °C at 60 Torr | [3][4] |
| Density | 1.1151 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 0.36 mmHg at 25 °C | [3] |
| Water Solubility | Miscible | [1] |
| Flash Point | 100 °C | [3] |
| Refractive Index | 1.4267 at 20 °C | [3] |
| Stability | Aqueous solutions are stable. Resistant to alkali hydrolysis, but hydrolyzed by acids. Slowly oxidized by vigorous oxidizing agents and rapidly by chlorine. | [1] |
| LD50 (oral, rat) | 1.0 - 7.5 mg/kg | [4][5] |
Experimental Protocols
Synthesis of Dimefox (N,N,N',N'-tetramethylphosphorodiamidic fluoride)
This protocol describes the synthesis of Dimefox via fluorination of bis(dimethylamido)phosphoryl chloride.
Materials:
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Bis(dimethylamino)phosphoryl chloride
-
Potassium fluoride (anhydrous)
-
Water
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like hexadecylethyldimethylammonium bromide)[6]
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine bis(dimethylamino)phosphoryl chloride, toluene, and the phase-transfer catalyst.
-
Add a solution of potassium fluoride in water to the flask. The molar ratio of the reactants should be optimized, but a starting point is a molar excess of potassium fluoride.[6]
-
Heat the reaction mixture with vigorous stirring. The reaction can be carried out at temperatures ranging from 40 °C to the boiling point of the mixture.[3][6] A reaction time of approximately 60 minutes at around 50°C, followed by a period at reflux, has been reported to be effective.[6]
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to below 30 °C.[6]
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.[6]
-
Wash the aqueous layer with additional toluene to extract any remaining product.[6]
-
Combine the organic layers and wash them with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Dimefox product.[6]
-
The product can be further purified by vacuum distillation if necessary. A gas chromatographic analysis of the final product should be performed to determine its purity.[6]
Analysis of Dimefox by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of Dimefox using gas chromatography, based on EPA Method 8141B for organophosphorus compounds.[7] Specific parameters may need to be optimized for your instrument and application.
Instrumentation:
-
Gas chromatograph (GC) with a split/splitless injector
-
Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-methylpolysiloxane column like DB-5ms)[8]
-
Data acquisition and processing system
Reagents and Standards:
-
Dimefox analytical standard
-
High-purity solvents for sample preparation (e.g., acetone, hexane)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.[7]
-
For solid samples (e.g., soil), use a method such as Soxhlet extraction with a hexane/acetone mixture.[9]
-
The final extract should be concentrated and adjusted to a known volume.
-
-
GC Conditions (starting parameters):
-
Injector Temperature: 220-250 °C[8]
-
Injection Mode: Splitless[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes.[8]
-
-
Detector Temperature (FPD or NPD): 250-300 °C
-
-
Calibration:
-
Prepare a series of standard solutions of Dimefox in a suitable solvent at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the GC.
-
Identify the Dimefox peak based on its retention time compared to the standard.
-
Quantify the amount of Dimefox in the sample using the calibration curve.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method and is designed to determine the inhibitory effect of Dimefox on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Dimefox stock solution of known concentration
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations in the assay well should be optimized, but typical starting concentrations are in the range of 0.05-0.2 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Dimefox solution at various concentrations (to determine IC50) or a single concentration for screening. Include a control with no inhibitor.
-
AChE solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (the product of ATCI hydrolysis) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each Dimefox concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the Dimefox concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Dimefox is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[10][11] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).
Acetylcholinesterase Inhibition Workflow
Caption: Dimefox irreversibly inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.
Potential Downstream Signaling
While the direct inhibition of AChE is the primary toxic mechanism, the resulting overstimulation of cholinergic receptors can trigger a cascade of downstream cellular events. Organophosphate exposure has been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK, which are involved in cellular stress responses, inflammation, and apoptosis.[12][13] The precise downstream signaling pathways specifically activated by Dimefox require further investigation.
Caption: Potential downstream effects of Dimefox-induced cholinergic overstimulation.
Conclusion
Dimefox remains a compound of significant toxicological interest. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of its chemical properties, analytical detection, and biological effects. Further research is warranted to fully elucidate the specific downstream signaling cascades and long-term cellular consequences of Dimefox exposure. This knowledge is critical for the development of effective countermeasures and a deeper understanding of organophosphate toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphorylation pathways disruption by pesticides [scirp.org]
- 13. researchgate.net [researchgate.net]
